Melanin

描述

This compound has been reported in Streptomyces nodosus, Streptomyces avermitilis, and other organisms with data available.

Insoluble polymers of TYROSINE derivatives found in and causing darkness in skin (SKIN PIGMENTATION), hair, and feathers providing protection against SUNBURN induced by SUNLIGHT. CAROTENES contribute yellow and red coloration.

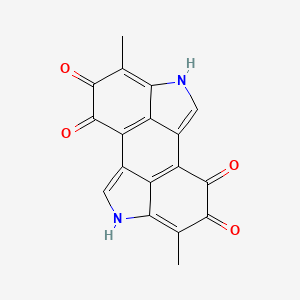

Structure

3D Structure

属性

IUPAC Name |

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBMVFBXHLACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001278 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

8049-97-6 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melanins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Melanin Synthesis in Fungi and Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core melanin synthesis pathways in fungi and bacteria. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of microbial melanogenesis. This document details the primary biosynthetic routes, presents quantitative data on this compound production, outlines detailed experimental protocols for key assays, and provides visual representations of the involved pathways and workflows.

Fungal this compound Synthesis Pathways

Fungi primarily synthesize two major types of this compound: 1,8-dihydroxynaphthalene (DHN)-melanin and L-3,4-dihydroxyphenylalanine (DOPA)-melanin.[1][2] These pigments are crucial for fungal survival, virulence, and protection against environmental stressors such as UV radiation and extreme temperatures.[1]

DHN-Melanin Pathway

The DHN-melanin pathway is common in ascomycetes and involves the polymerization of 1,8-dihydroxynaphthalene.[1][3] The synthesis starts from endogenous precursors like acetyl-CoA or malonyl-CoA.[3] A key enzyme in this pathway is a polyketide synthase (PKS), which catalyzes the initial step.[3] The pathway proceeds through a series of reduction and dehydration reactions involving intermediates such as scytalone and vermelone to produce DHN, which then polymerizes to form this compound.[3]

DOPA-Melanin Pathway

The DOPA-melanin pathway, prevalent in basidiomycetes, utilizes L-DOPA as a precursor and shares similarities with mammalian melanogenesis.[1][3] The synthesis is primarily catalyzed by tyrosinase and laccase.[2] Tyrosinase hydroxylates L-tyrosine to L-DOPA, which is then oxidized to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of reactions to form DOPA-melanin, which can be further classified into euthis compound (black-brown) and pheothis compound (yellow-reddish).[2]

Regulation of Fungal this compound Synthesis

The synthesis of this compound in fungi is tightly regulated by signaling pathways that respond to environmental cues. The cAMP-dependent protein kinase A (PKA) pathway and the high osmolarity glycerol (HOG) pathway are two of the key regulatory circuits.[1][4] The cAMP/PKA pathway is often activated by nutrient availability and plays a crucial role in the expression of virulence factors, including this compound.[5][6] The HOG pathway is activated by various stresses like osmotic shock and UV radiation and can either positively or negatively regulate this compound production depending on the fungal species.[1][7]

Bacterial this compound Synthesis Pathways

Bacteria produce a variety of this compound pigments, including euthis compound, pheothis compound, and pyothis compound.[8] These pigments contribute to bacterial survival, pathogenesis, and resistance to environmental stresses.[9]

Euthis compound and Pheothis compound Synthesis

Similar to fungi, some bacteria can produce euthis compound and pheothis compound from L-tyrosine or L-DOPA. This process is typically catalyzed by a tyrosinase enzyme, which is often secreted extracellularly. The subsequent polymerization of dopaquinone to this compound can occur spontaneously.

Pyothis compound Pathway

Pyothis compound is a brown, water-soluble pigment produced from the precursor homogentisate (HGA).[10] The synthesis of HGA is a result of the catabolism of L-tyrosine. A key enzyme in this pathway is 4-hydroxyphenylpyruvate dioxygenase (HppD).[10] The accumulation and subsequent auto-oxidation and polymerization of HGA lead to the formation of pyothis compound.[11]

Regulation of Bacterial this compound Synthesis

The regulation of this compound production in bacteria is less understood than in fungi but involves both transcriptional and metabolic control.[9] In Pseudomonas aeruginosa, the TetR family transcriptional regulator SawR has been shown to down-regulate the expression of hmgA, an enzyme involved in HGA degradation, leading to HGA accumulation and pyothis compound production.[12] Environmental factors such as temperature and biofilm formation can also induce pyothis compound production in some bacteria by increasing the expression of the melA gene, which encodes HppD.[11]

Quantitative Data on Microbial this compound Production

The production of this compound by various fungi and bacteria has been quantified under different culture conditions. The following tables summarize some of the reported this compound yields and enzyme kinetic parameters.

Table 1: this compound Production in Fungi

| Fungal Species | This compound Type | This compound Yield | Culture Conditions | Reference |

| Amorphotheca resinae | Euthis compound-like | 4.5 g/L | Peptone yeast extract glucose broth, 14 days | [13] |

| Aspergillus niger | DOPA-melanin | Not specified | Dextrose, peptone, pH 5.6, 37°C | [14][15] |

Table 2: this compound Production in Bacteria

| Bacterial Species | This compound Type | This compound Yield | Culture Conditions | Reference |

| Pseudomonas stutzeri | Euthis compound | 6.7 g/L | Seawater production medium, 10 hours | [16][17] |

| Bacillus safensis | Euthis compound | 6.96 g/L | Fruit waste extract medium, 10 hours | [17] |

| Streptomyces kathirae | Euthis compound | 13.7 g/L | 128 hours incubation | [16][17] |

| Klebsiella sp. GSK46 | Euthis compound | 0.13 g/L | 1 g/L tyrosine supplementation | [16] |

| Shewanella colwelliana | Euthis compound | ~0.5 g/L (wet weight) | Not specified | [18] |

Table 3: Kinetic Parameters of Tyrosinase

| Source Organism | Substrate | Km (mM) | Vmax (mg/dl x min) | Reference |

| Agaricus bisporus | L-tyrosine | 0.21 | - | [19] |

| Pseudomonas putida | L-DOPA | 0.563 | - | [19] |

| Ralstonia solanacearum | L-tyrosine | 0.9 | - | [19] |

| Microencapsulated | L-DOPA | 0.465 | 49.02 | [20] |

| Free solution | L-DOPA | 0.465 | 114.95 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

This compound Extraction and Purification

This protocol describes a common method for extracting this compound from fungal or bacterial biomass.

Methodology:

-

Alkaline Hydrolysis: The fungal or bacterial biomass is treated with a strong alkali, such as 1M KOH, and often heated (e.g., autoclaved at 121°C for 20 minutes) to solubilize the this compound.[2][21]

-

Centrifugation: The mixture is centrifuged (e.g., 5000 x g for 15 minutes) to separate the this compound-containing supernatant from the cell debris.[2]

-

Acid Precipitation: The pH of the supernatant is adjusted to approximately 2.0 with a strong acid, such as HCl, to precipitate the this compound.[2][21]

-

Pellet Collection: The precipitated this compound is collected by centrifugation (e.g., 8000 x g for 15 minutes).[2]

-

Washing: The this compound pellet is washed multiple times with distilled water and organic solvents (e.g., ethanol, chloroform, ethyl acetate) to remove impurities.[2]

-

Drying: The purified this compound is dried, typically in an oven at around 60°C, to obtain a powder.[2]

Spectrophotometric Quantification of this compound

This protocol outlines a simple and widely used method for quantifying this compound content.

Methodology:

-

Solubilization: A known amount of the this compound sample is dissolved in a suitable solvent, typically a strong alkali like 1N NaOH, sometimes with the addition of DMSO to aid solubilization. The mixture is heated (e.g., at 80°C for 2 hours) to ensure complete dissolution.[22]

-

Standard Curve: A standard curve is prepared using a known concentration of synthetic this compound (e.g., from Sigma-Aldrich) dissolved in the same solvent.[22]

-

Absorbance Measurement: The absorbance of both the samples and the standards is measured at a specific wavelength, typically between 400-500 nm (e.g., 470 nm or 492 nm), using a spectrophotometer.[23][24]

-

Quantification: The this compound concentration in the samples is determined by comparing their absorbance values to the standard curve. The results can be expressed as this compound content per cell or per unit of biomass.[22]

Tyrosinase Activity Assay

This protocol describes a colorimetric assay to measure the activity of tyrosinase.

Methodology:

-

Sample Preparation: The enzyme source (e.g., cell lysate, purified enzyme) is prepared in an appropriate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-7.0).[25][26]

-

Reaction Mixture: A reaction mixture is prepared containing the buffer, the enzyme sample, and the substrate (e.g., L-DOPA or L-tyrosine).[25][27]

-

Kinetic Measurement: The reaction is initiated by the addition of the substrate, and the change in absorbance is monitored over time at a specific wavelength. For L-DOPA as a substrate, the formation of dopachrome is measured at approximately 475 nm.[25][27] For other substrates, the chromophore formed may have a different optimal wavelength (e.g., 510 nm).[26][28]

-

Calculation of Activity: The rate of the reaction (ΔA/min) is determined from the linear portion of the absorbance versus time plot. One unit of tyrosinase activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[25]

Laccase Activity Assay

This protocol details a colorimetric assay for measuring laccase activity.

Methodology:

-

Sample Preparation: The enzyme source is prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5 or sodium acetate buffer, pH 4.6).[29][30]

-

Reaction Mixture: The reaction mixture typically contains the buffer, the enzyme sample, and a chromogenic substrate such as syringaldazine or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[3][29]

-

Kinetic Measurement: The reaction is initiated, and the increase in absorbance due to the oxidation of the substrate is measured spectrophotometrically over time. For syringaldazine, the absorbance is monitored at 530 nm, while for ABTS, it is measured at 420 nm.[3][29]

-

Calculation of Activity: The laccase activity is calculated from the rate of change in absorbance. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.[3][29]

Conclusion

The synthesis of this compound in fungi and bacteria is a complex and highly regulated process with significant implications for microbial physiology, pathogenesis, and biotechnology. This guide has provided a detailed overview of the primary biosynthetic pathways, quantitative data on this compound production, and standardized experimental protocols. The provided visual diagrams of the pathways and workflows are intended to facilitate a deeper understanding of these intricate processes. This comprehensive resource aims to support researchers and drug development professionals in their efforts to explore and exploit the fascinating world of microbial melanogenesis.

References

- 1. Regulation of this compound production in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient production and characterization of this compound from Thermothelomyces hinnuleus SP1, isolated from the coal mines of Chhattisgarh, India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 4. Frontiers | Regulation of this compound production in fungi [frontiersin.org]

- 5. The cAMP/protein kinase A signaling pathway in pathogenic basidiomycete fungi: Connections with iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The cAMP/Protein Kinase A Pathway Regulates Virulence and Adaptation to Host Conditions in Cryptococcus neoformans [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. abcam.com [abcam.com]

- 10. Isolation of pyothis compound from bacteria and evidences showing its synthesis by 4-hydroxyphenylpyruvate dioxygenase enzyme encoded by hppD gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. SawR a new regulator controlling pyothis compound synthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural this compound: Current Trends, and Future Approaches, with Especial Reference to Microbial Source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of fungal this compound production and the role of anti-melanin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Bioprocess of Microbial this compound Production and Isolation [frontiersin.org]

- 17. Bioprocess of Microbial this compound Production and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP0547065B1 - this compound production by transformed microorganisms - Google Patents [patents.google.com]

- 19. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. In vitro enzyme kinetics of microencapsulated tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fungiindia.co.in [fungiindia.co.in]

- 22. Grossman Lab - Determination of cellular this compound content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 23. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. med.upenn.edu [med.upenn.edu]

- 25. pepolska.pl [pepolska.pl]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. abcam.com [abcam.com]

- 29. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]

- 30. Enzyme activity assay [bio-protocol.org]

A Technical Guide to the Structural and Functional Divergence of Eumelanin and Pheomelanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structural and functional differences between the two primary forms of melanin: euthis compound and pheothis compound. Understanding these differences is critical for research in dermatology, oncology, and pharmacology, particularly in the development of therapeutic agents targeting skin pigmentation, photoprotection, and melanoma.

Structural Dissimilarities: From Monomers to Macromolecules

Euthis compound and pheothis compound, while sharing a common biosynthetic precursor in the amino acid tyrosine, diverge into structurally distinct polymers with unique chemical compositions and properties. This divergence is primarily dictated by the presence or absence of cysteine during melanogenesis.

Euthis compound, the brown-to-black pigment, is an indole-based polymer. Its primary monomeric units are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The ratio of these monomers influences the final color, with a higher DHICA content correlating with a lighter brown hue.[2] Structurally, euthis compound is a highly cross-linked and insoluble macromolecule.[3]

Pheothis compound, the yellow-to-red pigment, is a benzothiazine- and benzothiazole-based polymer.[1] Its synthesis is contingent on the incorporation of cysteine, leading to a sulfur-containing structure.[4][5] This fundamental difference in chemical composition is the primary driver of the distinct properties of pheothis compound.

Below is a table summarizing the key structural differences between euthis compound and pheothis compound:

| Property | Euthis compound | Pheothis compound |

| Color | Brown to Black[6] | Yellow to Red[6] |

| Primary Monomers | 5,6-dihydroxyindole (DHI), 5,6-dihydroxyindole-2-carboxylic acid (DHICA)[1][2] | Benzothiazine and Benzothiazole derivatives[1] |

| Key Elemental Composition | Carbon, Hydrogen, Oxygen, Nitrogen[6] | Carbon, Hydrogen, Oxygen, Nitrogen, Sulfur [6] |

| Solubility | Generally insoluble[3] | Alkali-soluble[3] |

| Biosynthetic Precursor | Tyrosine, Dopaquinone[4] | Tyrosine, Dopaquinone, Cysteine [4] |

Biosynthetic Pathways: A Tale of Two Diverging Roads

The synthesis of both this compound types, known as melanogenesis, originates from the oxidation of tyrosine to dopaquinone, a critical rate-limiting step catalyzed by the enzyme tyrosinase.[4][7] From this juncture, the pathway bifurcates based on the availability of cysteine.

In the absence of sufficient cysteine, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then converted to DHI and DHICA, the building blocks of euthis compound.[4][7] This process involves other key enzymes such as Tyrosinase-related protein 1 (TRP1) and Dopachrome tautomerase (DCT or TRP2).[7]

Conversely, in the presence of cysteine, dopaquinone is rapidly conjugated with cysteine to form cysteinyldopa.[7] This is then oxidized and polymerized to form the benzothiazine- and benzothiazole-rich structure of pheothis compound.[1]

The following diagram illustrates the divergent biosynthetic pathways of euthis compound and pheothis compound:

Caption: Divergent biosynthetic pathways of euthis compound and pheothis compound.

Functional Dichotomy: Photoprotection vs. Photosensitization

The structural disparities between euthis compound and pheothis compound translate into a profound functional dichotomy, particularly in their interaction with ultraviolet radiation (UVR).

Euthis compound is widely recognized for its photoprotective properties. It functions as a natural sunscreen by absorbing a broad spectrum of UV radiation and dissipating it as heat.[8][9] Furthermore, euthis compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) generated by UVR, thereby protecting cellular components, including DNA, from oxidative damage.[1][8]

In stark contrast, pheothis compound is considered photosensitizing .[10] Upon exposure to UVR, pheothis compound can generate ROS, such as superoxide anions and hydrogen peroxide, which can lead to oxidative stress and cellular damage.[8][9] This pro-oxidant activity is thought to contribute to the increased risk of UV-induced skin cancers, including melanoma, in individuals with fair skin and red hair who have a higher pheothis compound-to-euthis compound ratio.[8]

The following table summarizes the key functional differences:

| Function | Euthis compound | Pheothis compound |

| Response to UVR | Photoprotective[8][9] | Photosensitizing[8][10] |

| UVR Absorption | Broad-spectrum absorbent[8] | Less efficient absorbent[11] |

| Antioxidant/Pro-oxidant Activity | Potent antioxidant, scavenges ROS[1][8] | Pro-oxidant, generates ROS upon UVR exposure[8][9] |

| Role in Skin Cancer | Protective against UV-induced skin cancer[8] | Associated with an increased risk of melanoma[8] |

Regulatory Mechanisms: The MC1R Signaling Pathway

The switch between euthis compound and pheothis compound synthesis is tightly regulated by the Melanocortin 1 Receptor (MC1R) signaling pathway.[12][13] MC1R is a G-protein coupled receptor expressed on the surface of melanocytes.

Activation of MC1R by its agonist, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).[14] Elevated cAMP levels upregulate the expression and activity of tyrosinase and other enzymes involved in euthis compound production, thereby promoting a shift from pheomelanogenesis to eumelanogenesis.[12][14]

Conversely, the binding of the antagonist, agouti signaling protein (ASIP), to MC1R inhibits this pathway, leading to lower cAMP levels and a default to pheothis compound synthesis.[13] Loss-of-function mutations in the MC1R gene are common in individuals with red hair and fair skin and result in a reduced ability to produce euthis compound.[15][16]

The following diagram illustrates the MC1R signaling pathway:

Caption: The MC1R signaling pathway regulating melanogenesis.

Experimental Protocols for this compound Characterization

A variety of analytical techniques are employed to quantify and characterize euthis compound and pheothis compound in biological samples. Below are overviews of key experimental protocols.

Quantification of Euthis compound and Pheothis compound by High-Performance Liquid Chromatography (HPLC)

This method relies on the chemical degradation of this compound into specific, quantifiable markers.

Protocol Overview:

-

Sample Preparation: this compound-containing samples (e.g., hair, skin biopsies) are hydrolyzed.

-

Alkaline Hydrogen Peroxide Oxidation (AHPO): The hydrolyzed sample is oxidized with alkaline hydrogen peroxide. This degrades euthis compound into pyrrole-2,3,5-tricarboxylic acid (PTCA) and pheothis compound into thiazole-2,4,5-tricarboxylic acid (TTCA).[17][18]

-

Solid-Phase Extraction (SPE): The oxidation products are purified and concentrated using SPE to remove interfering substances.[19]

-

HPLC Analysis: The purified markers are separated and quantified using reverse-phase HPLC with UV detection.[17][19] The mobile phase often consists of a methanol-phosphate buffer with an ion-pair reagent to improve separation.[18]

-

Quantification: The amounts of PTCA and TTCA are determined by comparing their peak areas to those of known standards.

The following diagram illustrates the experimental workflow for HPLC-based this compound quantification:

Caption: Experimental workflow for HPLC-based this compound quantification.

Spectrophotometric Characterization of Euthis compound and Pheothis compound

This method provides an estimation of the total this compound content and the relative ratio of euthis compound to pheothis compound.

Protocol Overview:

-

Solubilization: The this compound sample is dissolved in a suitable solvent, such as Soluene-350, often with the addition of water.[20][21]

-

Spectrophotometric Measurement: The absorbance of the solubilized this compound solution is measured at two wavelengths: 500 nm and 650 nm.[20][22]

-

Data Interpretation:

-

The absorbance at 500 nm (A500) correlates with the total amount of this compound (euthis compound + pheothis compound).[20][22]

-

The ratio of the absorbances at 650 nm and 500 nm (A650/A500) provides an estimate of the euthis compound-to-total this compound ratio. Higher ratios (e.g., 0.25-0.33) are indicative of a higher proportion of euthis compound (black/brown hair), while lower ratios (e.g., 0.10-0.14) suggest a higher proportion of pheothis compound (red/yellow hair).[20][22]

-

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful technique for studying the free radical properties of melanins.

Protocol Overview:

-

Sample Preparation: A solid or aqueous suspension of the this compound sample is placed in a quartz ESR tube.

-

ESR Measurement: The sample is placed in the resonant cavity of an ESR spectrometer and exposed to a magnetic field and microwave radiation. The absorption of microwaves by unpaired electrons is detected.

-

Spectral Analysis: The resulting ESR spectrum provides information about the concentration, type, and environment of free radicals within the this compound polymer. Euthis compound typically exhibits a stable free radical signal.[23][24] The interaction of this compound with metal ions can also be studied, as it can alter the ESR signal.[25]

Conclusion

The structural and functional differences between euthis compound and pheothis compound are profound and have significant implications for human health. Euthis compound's indole-based, sulfur-lacking structure confers photoprotective and antioxidant properties, while pheothis compound's sulfur-containing, benzothiazine-based structure is associated with photosensitizing and pro-oxidant effects. The regulation of their synthesis via the MC1R pathway is a key determinant of an individual's susceptibility to UV-induced skin damage and cancer. A thorough understanding of these differences, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies in dermatology and oncology.

References

- 1. Invited Review MC1R, Euthis compound and Pheothis compound: their role in determining the susceptibility to skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic chemistry - Difference between black and brown euthis compound / red and pink pheothis compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. photoprotective-properties-of-skin-melanin - Ask this paper | Bohrium [bohrium.com]

- 4. galaxy.ai [galaxy.ai]

- 5. quora.com [quora.com]

- 6. pediaa.com [pediaa.com]

- 7. researchgate.net [researchgate.net]

- 8. The Protective Role of this compound Against UV Damage in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Photoprotective actions of natural and synthetic melanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 12. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 14. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Improved HPLC Conditions to Determine Euthis compound and Pheothis compound Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quantitation of euthis compound and pheothis compound markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction | PLOS One [journals.plos.org]

- 20. Spectrophotometric characterization of euthis compound and pheothis compound in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spectrophotometric Characterization of Euthis compound and Pheothis compound in Hair [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. Electron spin resonance study of this compound treated with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ELECTRON SPIN RESONANCE STUDIES ON this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Allomelanin Biosynthesis and its Ecological Significance in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allomelanins are a class of nitrogen-free, brown to black pigments found throughout the plant kingdom, arising from the oxidation and polymerization of various phenolic compounds. Unlike the well-studied melanins in animals and fungi, the biosynthesis and precise physiological roles of allomelanins in plants are still areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of allomelanin biosynthesis, its ecological significance, and the key experimental methodologies used for its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development interested in the unique properties and potential applications of these complex biopolymers.

Introduction to Allothis compound in Plants

Allomelanins are a diverse group of high molecular weight pigments, distinct from the nitrogen-containing eumelanins and pheomelanins found in animals.[1][2] In plants, these pigments are typically formed from the enzymatic oxidation of phenolic precursors such as catechol, caffeic acid, chlorogenic acid, and p-coumaric acid.[1] The complex and often insoluble nature of allothis compound has historically made it a challenging subject of study.[1] However, recent advancements in analytical techniques have begun to shed light on its structure and function.

The presence of allothis compound is widespread, particularly in the seeds and protective outer layers of various plants, including sunflower, barley, watermelon, and sesame.[3] Its accumulation is not merely a passive process but is under tight genetic control, suggesting significant evolutionary advantages.[3]

Allothis compound Biosynthesis

The primary mechanism for allothis compound synthesis in plants is through enzymatic browning reactions catalyzed by Polyphenol Oxidases (PPOs).[4] PPOs are copper-containing enzymes that, in the presence of oxygen, oxidize phenols to highly reactive quinones. These quinones then undergo spontaneous polymerization to form the complex, dark-colored allothis compound pigments.[4]

The Role of Polyphenol Oxidases (PPOs)

PPOs are typically localized in the plastids of plant cells, while their phenolic substrates are stored in the vacuole.[4] This subcellular compartmentalization prevents enzymatic browning under normal physiological conditions. However, upon tissue damage, senescence, or pathogen attack, this separation is disrupted, allowing PPOs to come into contact with their substrates and initiate the browning reaction.[4]

While stress-induced browning is well-documented, the synthesis of allothis compound in intact, developing tissues, such as seed coats, points to a more regulated process. In these cases, it is hypothesized that specific developmental programs control the release or synthesis of PPOs and their substrates in a coordinated manner. Recent research in barley has identified specialized plastids, termed "melanoplasts," as the site of this compound accumulation in developing grains, suggesting a dedicated subcellular machinery for this process.[3]

Genetic Control of Allothis compound Synthesis

The formation of allothis compound in specific plant tissues is a genetically controlled trait. In sunflower, for instance, the presence of a phytothis compound layer in the achenes is governed by a single dominant gene, Pml.[3] Similarly, in barley, the black color of the spike, caused by this compound, is under the monogenic control of the Blp locus.[3] In watermelon, a gene encoding a PPO has been identified as a candidate for controlling this compound pigmentation in the seeds.[3] These findings underscore that allothis compound synthesis is a deliberate and programmed aspect of plant development in these species.

Signaling Pathways

The signaling pathways that regulate allothis compound biosynthesis, particularly in intact and developing tissues, are not yet fully elucidated. However, it is known that plant hormones and other signaling molecules can influence PPO gene expression and activity, especially in response to stress. Jasmonic acid (MeJ) and ethylene, key hormones in plant defense signaling, have been shown to induce PPO expression.[5] It is plausible that developmental cues are integrated into these or similar signaling pathways to control allothis compound deposition during processes like seed maturation.

Diagram: Generalized Allothis compound Biosynthesis Pathway

References

- 1. Frontiers | this compound Pigment in Plants: Current Knowledge and Future Perspectives [frontiersin.org]

- 2. Natural this compound: Current Trends, and Future Approaches, with Especial Reference to Microbial Source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Pigment in Plants: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression analysis of the polyphenol oxidase gene in response to signaling molecules, herbivory and wounding in antisense transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]

The evolutionary advantages of different melanin types in vertebrates

An In-depth Technical Guide to the Evolutionary Advantages of Different Melanin Types in Vertebrates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a ubiquitous biopolymer, is the primary determinant of pigmentation in vertebrates. It exists in two principal forms: the black-to-brown euthis compound and the yellow-to-reddish pheothis compound. The relative abundance and distribution of these two pigment types produce the vast diversity of coloration observed in skin, hair, and feathers. Beyond simple coloration, these this compound types possess distinct physicochemical properties that confer significant and sometimes opposing evolutionary advantages. Euthis compound is broadly recognized for its superior photoprotective and antioxidant capabilities, effectively shielding cells from UV-induced damage. In contrast, pheothis compound, while contributing to cryptic and signaling coloration, exhibits phototoxic and pro-oxidant properties, which can generate reactive oxygen species (ROS) and increase oxidative stress. This guide provides a comprehensive technical overview of the evolutionary trade-offs associated with euthis compound and pheothis compound, summarizing key quantitative data, detailing experimental protocols for this compound analysis, and illustrating the core biochemical pathways involved.

Introduction: The Dichotomy of this compound

The evolution of pigmentation in vertebrates is a story of adaptation to a wide array of environmental pressures, from solar radiation to predation and social signaling. At the heart of this narrative are the two main types of this compound, which are synthesized in specialized organelles called melanosomes.[1]

-

Euthis compound: This pigment is a heterogeneous polymer composed primarily of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units.[2] It is chemically robust, insoluble, and a powerful broadband absorbent of ultraviolet (UV) radiation, dissipating over 99.9% of absorbed UV rays as heat.[2] This property provides a critical defense against DNA damage and folate degradation, a key selective pressure for the evolution of dark skin in human populations near the equator.[2] Furthermore, euthis compound functions as a potent free-radical scavenger, contributing to cellular antioxidant defenses.[3][4]

-

Pheothis compound: This pigment is characterized by its sulfur content, derived from the incorporation of cysteine into the melanogenesis pathway, forming benzothiazine and benzothiazole derivatives.[2] While it contributes to a range of yellow and red hues used in camouflage and social signaling, its evolutionary persistence is complex. Pheothis compound is a less effective UV filter than euthis compound and can become a photosensitizer upon UV exposure, generating ROS that can lead to cellular damage and carcinogenesis.[5][6] Paradoxically, some studies suggest that pheothis compound production may serve as a mechanism to eliminate excess, potentially toxic cysteine and that pheothis compound-based coloration can be an honest signal of an individual's condition and survival prospects.[7][8]

This guide will delve into the quantitative differences that underpin these evolutionary advantages and disadvantages, provide the methodologies to study them, and visualize the complex interplay of the systems involved.

Quantitative Data on this compound Properties

The distinct evolutionary roles of euthis compound and pheothis compound are rooted in their quantifiable physicochemical differences. The following tables summarize key data from comparative studies.

Table 1: Photoprotective Properties of Euthis compound vs. Pheothis compound

| Property | Euthis compound | Pheothis compound | Reference |

| Primary Color | Black / Brown | Red / Yellow | [5] |

| UV Absorption | Strong, broadband absorption across UVA and UVB | Strong UV absorption, but steeper absorption slope | [9][10] |

| Molar Absorptivity | Lower | Higher (requires less pigment to absorb a given number of UV photons) | [10] |

| Photostability | High | Low; can photodegrade and act as a photosensitizer | [2][6] |

| Effectiveness | Highly effective photoprotection | Less effective photoprotection; can be phototoxic | [2][5] |

Table 2: Antioxidant and Pro-oxidant Activities

| Property | Euthis compound | Pheothis compound | Reference |

| Antioxidant Capacity | Potent free-radical scavenger, particularly DHICA-rich euthis compound | Limited antioxidant capacity | [3][11] |

| Pro-oxidant Activity | Low; can be reversed by complexation with iron (Fe³⁺) | Pro-oxidant, especially when complexed with iron or upon UVA irradiation | [6][12] |

| Effect on Glutathione (GSH) | Production is favored by low GSH levels | Synthesis consumes GSH, potentially depleting cellular antioxidant reserves | [4] |

| ROS Generation | Low | Generates ROS in both UV-dependent and UV-independent manners | [6] |

Table 3: this compound Type and Vertebrate Survival

| Organism Group | Observation | Implication | Reference |

| Birds (Intra- and Interspecific studies) | Individuals or species with more intense pheothis compound-based coloration showed higher relative annual survival rates. | Suggests pheothis compound production may be an adaptive mechanism for managing excess dietary cysteine, signaling individual fitness. | [7][8][13] |

| Humans (Fair-skinned phenotypes) | Higher pheothis compound-to-euthis compound ratio is strongly associated with an increased risk of melanoma. | The pro-oxidant and phototoxic nature of pheothis compound contributes to carcinogenesis. | [2] |

Signaling Pathways in Melanogenesis

The decision to produce euthis compound or pheothis compound is regulated by a well-defined signaling cascade, primarily centered around the Melanocortin 1 Receptor (MC1R).

References

- 1. DSpace [cora.ucc.ie]

- 2. Invited Review MC1R, Euthis compound and Pheothis compound: their role in determining the susceptibility to skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pediaa.com [pediaa.com]

- 6. The Pro-Oxidant Activity of Pheothis compound is Significantly Enhanced by UVA Irradiation: Benzothiazole Moieties Are More Reactive than Benzothiazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheothis compound-based plumage coloration predicts survival rates in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.uchicago.edu [journals.uchicago.edu]

- 9. docbrown.info [docbrown.info]

- 10. Estimation of molar absorptivities and pigment sizes for euthis compound and pheothis compound using femtosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photoprotective actions of natural and synthetic melanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the genetic regulation of melanogenesis in response to UV radiation

An In-depth Technical Guide to the Genetic Regulation of Melanogenesis in Response to UV Radiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanogenesis, the synthesis of the pigment melanin by melanocytes, is a critical defense mechanism against the detrimental effects of ultraviolet (UV) radiation. This process is initiated by UV-induced DNA damage and is governed by a complex network of genetic and signaling pathways. Understanding these intricate regulatory mechanisms is paramount for developing novel therapeutic strategies for pigmentation disorders and for designing effective photoprotective agents. This technical guide provides a comprehensive overview of the core signaling cascades, key genetic regulators, and quantitative data related to UV-induced melanogenesis. It also details essential experimental protocols for studying this process and includes visualizations of the primary signaling pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The UV Radiation-Induced DNA Damage Response: The Initiating Signal

Exposure to solar UV radiation is the primary trigger for facultative, or inducible, skin pigmentation.[1][2] UV radiation is categorized into UVA (320-400 nm) and UVB (290-320 nm), both of which penetrate the skin and cause cellular damage.[3]

-

Direct DNA Damage : UVB radiation is readily absorbed by DNA, leading to the formation of photoproducts, primarily cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts (6-4PPs).[4][5] These lesions distort the DNA helix, impeding replication and transcription.[2]

-

Oxidative DNA Damage : UVA radiation, and to a lesser extent UVB, can generate reactive oxygen species (ROS) that cause oxidative damage to DNA, resulting in lesions such as 8-oxo-7,8-dihydroguanine (8-oxoGua).[6][7] Studies have shown that upon UVA irradiation, the level of 8-oxoGua is significantly higher in melanocytes than in keratinocytes.[7]

This DNA damage activates a sophisticated cellular surveillance system known as the DNA Damage Response (DDR).[3][4] A key player in the DDR is the tumor suppressor protein p53. In response to UV-induced DNA damage, p53 is stabilized and activated, particularly within the keratinocytes of the epidermis.[8][9] This activation of p53 is the pivotal event that initiates the paracrine signaling cascade leading to this compound production.[4][8]

Core Signaling Pathways in UV-Induced Melanogenesis

The tanning response is a collaborative effort within the "epidermal this compound unit," which consists of a single melanocyte and its surrounding keratinocytes.[8][10] UV-damaged keratinocytes produce signaling molecules that instruct melanocytes to synthesize this compound.

The p53-POMC/α-MSH-MC1R Axis

This pathway represents the primary, well-documented route for UV-induced pigmentation.

-

p53 Activation in Keratinocytes : Following UV exposure, stabilized p53 in keratinocytes acts as a transcription factor.[8][9]

-

POMC Transcription and Cleavage : p53 directly binds to the promoter of the proopiomelanocortin (POMC) gene, driving its transcription.[4][8][9] The POMC protein is then post-translationally cleaved to yield several peptides, including α-melanocyte-stimulating hormone (α-MSH) and adrenocorticotropic hormone (ACTH).[8][11]

-

Paracrine Signaling to Melanocytes : α-MSH is secreted by keratinocytes and travels to nearby melanocytes, where it acts as a paracrine hormone.[4][8]

-

MC1R Activation : α-MSH binds to and activates the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes.[4][8][11] MC1R is a Gs protein-coupled receptor (GPCR) that is a key determinant of skin pigmentation and photoprotective responses.[11][12]

The cAMP and MITF Signaling Cascade

Activation of MC1R on the melanocyte triggers an intracellular signaling cascade that culminates in the expression of melanogenic genes.

-

cAMP Production : Ligand-bound MC1R activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[11][13][14]

-

PKA and CREB Activation : Elevated cAMP levels activate Protein Kinase A (PKA).[13][15] PKA then phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein).[10][15][16]

-

MITF: The Master Regulator : Phosphorylated CREB translocates to the nucleus and, in concert with other transcription factors like SOX10 and PAX3, binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene.[10][16][17][18] MITF is widely regarded as the master regulator of melanocyte development, survival, and function.[4][13][16]

-

Activation of Melanogenic Enzymes : MITF, in turn, directly activates the transcription of the genes encoding the key enzymes required for this compound synthesis:

The coordinated upregulation of these enzymes leads to the synthesis of this compound within specialized organelles called melanosomes.

Quantitative Data on UV-Induced Melanogenesis

The cellular response to UV radiation involves quantifiable changes in gene expression, protein levels, and this compound production. The following tables summarize key quantitative data from the literature.

Table 1: UV-Induced Changes in Gene and Protein Expression

| Target | Cell Type | UV Dose/Time | Fold Change / Observation | Reference |

|---|---|---|---|---|

| p53 Protein | Human Epidermis | UVB | Peak induction at 4h (suprabasal cells) | [19] |

| p53 Protein | Human Epidermis | UVB | Peak induction at 48h (basal cells) | [19] |

| p21 Protein | Human Epidermis | UVA+UVB | Expression pattern mirrors p53 induction | [19] |

| Tyrosinase mRNA | Murine Melanoma | UV, MMS, pTpT | Upregulated |[20] |

Table 2: Effect of DNA Damaging Agents on this compound Content

| Agent | Cell Type | Result | Reference |

|---|---|---|---|

| Methyl methanesulfonate (MMS) | Cloudman S91 Murine Melanoma | 4- to 10-fold increase in this compound | [20] |

| 4-nitroquinoline 1-oxide (4-NQO) | Cloudman S91 Murine Melanoma | 4- to 10-fold increase in this compound | [20] |

| MMS / 4-NQO | Normal Human Melanocytes | Up to 70% increase in this compound |[20] |

Table 3: Quantification of UV-Induced DNA Damage

| DNA Lesion | Cell Type | UV Type | Observation | Reference |

|---|---|---|---|---|

| Pyrimidine Dimers | Melanocytes vs. Keratinocytes | UVB | Same frequency and distribution | [7] |

| Thymine Dimer | Melanocytes vs. Keratinocytes | UVA | Major lesion, equal efficiency in both | [7] |

| 8-oxo-7,8-dihydroguanine | Melanocytes vs. Keratinocytes | UVA | 2.2-fold higher in melanocytes |[7] |

Key Experimental Protocols in Melanogenesis Research

Standardized methodologies are crucial for obtaining reliable and comparable data in the study of melanogenesis.[21]

Protocol 1: Cell Culture and UV Irradiation

-

Cell Culture : Primary Human Epidermal Melanocytes (HEMs) or immortalized cell lines like B16-F10 murine melanoma cells are commonly used.[22] Cells are cultured in specialized media under standard conditions (37°C, 5% CO₂).

-

UV Irradiation :

-

Remove culture medium and wash cells with Phosphate-Buffered Saline (PBS).

-

Irradiate cells with a thin layer of PBS using a calibrated UV lamp (e.g., UVB at 312 nm or UVA at 365 nm). Dosimetry should be precise (typically measured in J/m² or mJ/cm²).

-

After irradiation, replace PBS with fresh culture medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Protocol 2: Quantification of Cellular this compound Content

This protocol measures the total this compound produced by a population of cultured cells.

-

Cell Harvest : After treatment/incubation, wash cells with PBS and harvest by trypsinization.

-

Cell Lysis : Pellet the cells by centrifugation. The color of the cell pellet provides a qualitative assessment of pigmentation.[22] For quantification, lyse the cells in a suitable buffer.

-

This compound Solubilization : Add 1 M NaOH containing 10% DMSO to the pellet and incubate at 80°C for 1-2 hours to solubilize the this compound.

-

Spectrophotometry : Measure the absorbance of the solubilized this compound at 475 nm using a plate reader. A standard curve using synthetic this compound can be used for absolute quantification.

Protocol 3: Cellular Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis.

-

Lysate Preparation : Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) on ice to release intracellular tyrosinase.[23]

-

Protein Quantification : Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

-

Enzymatic Reaction : In a 96-well plate, mix the cell lysate with a freshly prepared solution of L-DOPA (the substrate for tyrosinase).

-

Absorbance Measurement : Incubate the plate at 37°C and monitor the formation of dopachrome (an orange/red product) by measuring the absorbance at 475 nm over time. The rate of increase in absorbance is proportional to tyrosinase activity.

Conclusion and Future Directions

The genetic regulation of UV-induced melanogenesis is a tightly controlled process initiated by DNA damage and mediated by a complex paracrine and intracellular signaling network. The p53-POMC-α-MSH-MC1R-cAMP-MITF axis forms the central framework of this response, leading to the synthesis of photoprotective this compound. For drug development professionals, key nodes in this pathway—such as MC1R, PKA, and the transcriptional activity of MITF—represent promising targets for modulating pigmentation. Future research should continue to explore the cross-talk between this primary pathway and other modulatory signals, the epigenetic regulation of melanogenic genes, and the development of compounds that can safely induce a photoprotective tan without the need for damaging UV exposure.[8] A deeper understanding of these mechanisms will pave the way for novel therapies for pigmentary disorders and advanced strategies in skin cancer prevention.

References

- 1. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactive Exploration of How We Get Our Skin Color: HHMI BioInteractive [media.hhmi.org]

- 3. Solar ultraviolet-induced DNA damage response: Melanocytes story in transformation to environmental melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solar UV-induced DNA damage response: Melanocytes story in transformation to environmental melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "UVB Induced Mutation of p53 in Non Melanoma Skin Cancer" by Raizy Berger [touroscholar.touro.edu]

- 6. pnas.org [pnas.org]

- 7. The specificity of UVA-induced DNA damage in human melanocytes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skin Pigmentation and its Control: From Ultraviolet Radiation to Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. The roles of Microphthalmia Transcription Factor and pigmentation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. Ultraviolet light induces expression of p53 and p21 in human skin: effect of sunscreen and constitutive p21 expression in skin appendages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DNA damage enhances melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Melanins and melanogenesis: methods, standards, protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

Exploring the link between neuromelanin and iron accumulation in the substantia nigra

For Researchers, Scientists, and Drug Development Professionals

Abstract

The progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) is a pathological hallmark of Parkinson's disease (PD). A complex interplay between the pigment neuromelanin (NM) and iron is increasingly recognized as a central contributor to the selective vulnerability of these neurons. This technical guide provides an in-depth exploration of the intricate relationship between neurothis compound and iron accumulation in the substantia nigra, offering a comprehensive resource for researchers and professionals in the field of neurodegenerative diseases. We present a synthesis of current knowledge, quantitative data from key studies, detailed experimental protocols for investigating this nexus, and visual representations of the underlying molecular pathways and experimental workflows. This guide aims to facilitate a deeper understanding of the pathophysiological mechanisms and to support the development of novel therapeutic strategies targeting this critical interaction.

Introduction

Neurothis compound (NM) is a dark, granular pigment found in catecholaminergic neurons of the human brain, most notably in the substantia nigra (SN) and locus coeruleus.[1] For a long time, NM was considered an inert byproduct of dopamine metabolism. However, emerging evidence suggests a dual role for this pigment. Under physiological conditions, NM is believed to be neuroprotective, primarily through its ability to chelate and sequester potentially toxic molecules, including redox-active iron.[1][2] The substantia nigra has a high concentration of iron, which is essential for normal cellular function, including dopamine synthesis.[3]

In the context of Parkinson's disease, this delicate balance appears to be disrupted. Post-mortem studies and advanced in-vivo imaging techniques have consistently revealed elevated iron levels in the substantia nigra of PD patients.[4][5][6] This increased iron burden, coupled with a reduction in NM-containing neurons, is hypothesized to create a pro-oxidant environment, leading to cellular damage and neurodegeneration.[6] This guide delves into the molecular intricacies of the neurothis compound-iron interaction, the evidence supporting its role in PD pathogenesis, and the methodologies employed to study this phenomenon.

The Molecular Interplay of Neurothis compound and Iron

The interaction between neurothis compound and iron is a double-edged sword. While NM's high-affinity binding sites for iron serve a protective function by sequestering free iron and preventing its participation in harmful redox reactions, this capacity can be overwhelmed in pathological states.[7]

The Protective Role of Neurothis compound

Neurothis compound's protective effects are attributed to its ability to:

-

Chelate Iron: NM can bind ferric iron (Fe³⁺), preventing it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[1]

-

Scavenge Free Radicals: The polymeric structure of NM allows it to act as a sink for free radicals, neutralizing their damaging effects on cellular components.

The Transition to Neurotoxicity

The neuroprotective capacity of neurothis compound can be compromised under conditions of iron overload, leading to a cascade of neurotoxic events:

-

Saturation of Binding Sites: Excessive iron levels can saturate the high-affinity binding sites on NM, leading to an increase in loosely bound, redox-active iron.[7]

-

Pro-oxidant Activity: The NM-iron complex itself can become a source of oxidative stress, promoting the generation of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: Iron accumulation and oxidative stress can impair mitochondrial function, leading to energy deficits and the release of pro-apoptotic factors.

-

Neuroinflammation: The release of NM and iron from dying neurons can activate microglia, triggering a chronic neuroinflammatory response that further contributes to neuronal death.[1]

Below is a diagram illustrating the dual role of neurothis compound in the presence of iron.

Quantitative Data on Neurothis compound and Iron in the Substantia Nigra

A substantial body of research has focused on quantifying the changes in neurothis compound and iron in the substantia nigra of Parkinson's disease patients compared to healthy controls. The following tables summarize key findings from various studies, utilizing different methodologies.

Table 1: Post-Mortem Neurothis compound and Iron Concentration

| Study Population | Method | Neurothis compound Concentration (µg/mg tissue) | Iron Concentration (ng/mg tissue) | Reference |

| PD Patients | Spectrophotometry | Significantly decreased | - | [8] |

| Healthy Controls | Spectrophotometry | 0.23–0.55 | - | [9] |

| PD Patients | - | - | Increased | [8] |

| Healthy Controls | - | - | - | [8] |

Table 2: In-Vivo Neurothis compound-Sensitive MRI (NM-MRI)

| Study Population | Metric | Value in PD Patients | Value in Healthy Controls | p-value | Reference |

| PD vs. HC | Ventral NM Contrast | Lower | Higher | < 0.0003 | [10] |

| PD vs. HC | Ventral NM Volume (mm³) | Lower (Mean difference: 20.4) | Higher | < 0.0003 | [10] |

| PD vs. HC | Dorsal NM Contrast | Lower | Higher | < 0.0001 | [10] |

| PD vs. HC | Dorsal NM Volume (mm³) | Lower (Mean difference: 62.10) | Higher | < 0.0001 | [10] |

| PD-FOG vs. HC | SN CNR | Decreased | Higher | - | [11] |

| PD-NFOG vs. HC | SN CNR | Decreased | Higher | - | [11] |

| PD vs. HC | SN Volume | Decreased | Higher | - | [12] |

| PD vs. HC | SN Signal Intensity | Decreased | Higher | - | [12] |

PD: Parkinson's Disease, HC: Healthy Controls, FOG: Freezing of Gait, NFOG: Non-Freezing of Gait, SN: Substantia Nigra, CNR: Contrast-to-Noise Ratio

Table 3: In-Vivo Quantitative Susceptibility Mapping (QSM) for Iron

| Study Population | Brain Region | Magnetic Susceptibility in PD Patients (ppb) | Magnetic Susceptibility in Healthy Controls (ppb) | p-value | Reference |

| PD vs. HC | Substantia Nigra (Global) | Right: 140 ± 26, Left: 147 ± 27 | Right: 115 ± 29, Left: 127 ± 27 | < 0.01 | [5][6] |

| PD vs. HC | Substantia Nigra (Regional High Iron) | Right: 221 ± 14, Left: 235 ± 15 | Right: 200 ± 15, Left: 210 ± 15 | < 0.001 | [5][6] |

| PD (by stage) vs. HC | Substantia Nigra | Stage I: 175.12±45.15, Stage II: 180.89±44.77, Stage III&IV: 189.76±58.66 | 115.93±29.47 | < 0.001 | [4] |

| PD (by stage) vs. HC | Red Nucleus | Stage II: 132.68±37.14 | 105.80±27.48 | 0.0087 | [4] |

| Drug-naïve PD vs. HC | Substantia Nigra | Lower | Higher | 0.018 | [7] |

| Drug-treated PD vs. HC | Substantia Nigra | Higher | Lower | < 0.001 | [7] |

ppb: parts per billion

Experimental Protocols

A variety of techniques are employed to investigate the neurothis compound-iron axis in the substantia nigra. This section provides detailed methodologies for some of the key experiments cited in the literature.

Quantification of Neurothis compound in Formalin-Fixed Human Brain Tissue by Absorbance Spectrophotometry

This protocol enables the absolute quantification of neurothis compound from small amounts of formalin-fixed brain tissue.[9]

Materials:

-

Formalin-fixed substantia nigra tissue

-

Proteinase K

-

Acetone

-

2 M Sodium Hydroxide (NaOH)

-

Phosphate buffer

-

Dopamine

-

L-cysteine

-

Mushroom tyrosinase

-

Absorbance spectrophotometer

Procedure:

-

Tissue Preparation:

-

Dissect the substantia nigra from formalin-fixed human brain samples.

-

Weigh approximately 2 mg of tissue for each sample.

-

-

Tissue Digestion:

-

Digest the tissue overnight with Proteinase K to break down cellular structures.

-

Centrifuge the digested sample to pellet the insoluble neurothis compound.

-

-

Neurothis compound Isolation:

-

Wash the pellet with acetone to remove lipids and other soluble components.

-

Centrifuge to re-pellet the neurothis compound granules.

-

-

Solubilization:

-

Dissolve the isolated neurothis compound pellet in 2 M NaOH.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 350 nm using a spectrophotometer.

-

-

Calibration Curve:

-

Synthesize neurothis compound by incubating dopamine and L-cysteine with mushroom tyrosinase in a phosphate buffer.

-

Age the synthetic neurothis compound at high heat.

-

Prepare a series of standard solutions with known concentrations of the synthetic neurothis compound dissolved in 2 M NaOH.

-

Measure the absorbance of the standard solutions at 350 nm and construct a calibration curve.

-

-

Quantification:

-

Use the calibration curve to determine the concentration of neurothis compound in the tissue samples based on their absorbance values.

-

Histological Detection of Iron using Perls' Prussian Blue Stain

This classic histochemical method is used to visualize ferric iron (Fe³⁺) deposits in tissue sections.[13][14]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol (graded series)

-

2% Hydrochloric acid (HCl)

-

2% Potassium ferrocyanide

-

Nuclear Fast Red or Eosin (counterstain)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol to distilled water.

-

-

Staining Solution Preparation:

-

Prepare a fresh working solution by mixing equal parts of 2% HCl and 2% potassium ferrocyanide.

-

-

Staining:

-

Incubate the slides in the freshly prepared staining solution for 10-20 minutes. This allows the acid to release ferric ions from hemosiderin, which then react with potassium ferrocyanide to form an insoluble blue precipitate (Prussian blue).

-

-

Washing:

-

Wash the slides thoroughly in distilled water.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red or Eosin for a few minutes to visualize cell nuclei and cytoplasm, respectively.

-

-

Dehydration and Mounting:

-

Rapidly dehydrate the sections through an ascending series of ethanol.

-

Clear in xylene and mount with a coverslip using a suitable mounting medium.

-

Results:

-

Iron deposits (hemosiderin) will appear as bright blue to dark blue.

-

Nuclei will be stained red or pink (depending on the counterstain).

-

Cytoplasm will be stained pink.

In-Vivo Quantification of Neurothis compound using Neurothis compound-Sensitive MRI (NM-MRI)

NM-MRI is a non-invasive imaging technique that provides a measure of dopaminergic cell integrity in the substantia nigra.

Imaging Protocol:

-

Scanner: 3T or 7T MRI scanner.

-

Sequence: T1-weighted fast spin-echo or gradient-echo sequences with magnetization transfer contrast (MTC) are commonly used. The paramagnetic properties of the NM-iron complex shorten the T1 relaxation time, resulting in a hyperintense signal.

-

Image Analysis:

-

The volume of the hyperintense region in the substantia nigra is measured.

-

The contrast-to-noise ratio (CNR) between the substantia nigra and a reference region (e.g., crus cerebri) is calculated to quantify the NM-related signal.

-

In-Vivo Quantification of Iron using Quantitative Susceptibility Mapping (QSM)

QSM is an MRI technique that measures the magnetic susceptibility of tissues, which is highly sensitive to iron content.

Imaging Protocol:

-

Scanner: 3T or 7T MRI scanner.

-

Sequence: A 3D multi-echo gradient-recalled echo (GRE) sequence is acquired.

-

Post-processing:

-

The phase images from the GRE sequence are processed to remove background field variations.

-

An inversion of the field map is performed to generate the quantitative susceptibility map.

-

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on the substantia nigra and other deep gray matter structures.

-

The mean magnetic susceptibility values within these ROIs are calculated, providing a quantitative measure of iron content.

-

Other Key Experimental Techniques

-

Laser Microprobe Mass Analyzer (LAMMA): This is a highly sensitive technique for identifying and localizing trace elements in tissue samples. It uses a focused laser to vaporize a small area of a tissue section, and the resulting ions are analyzed by a mass spectrometer.[15][16]

-

Mössbauer Spectroscopy: This technique is specific for iron and provides information about its oxidation state, chemical environment, and magnetic properties. It has been used to characterize the iron within the NM-iron complex.[1][17]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study materials with unpaired electrons, such as the stable free radicals present in neurothis compound and some forms of iron. It can provide insights into the structure and interactions of these paramagnetic species.[3][18]

-

Proton-Induced X-ray Emission (PIXE): A highly sensitive and non-destructive analytical technique used for determining the elemental composition of a sample. It has been applied to quantify iron in brain tissue.[19][20]

Signaling Pathways and Logical Relationships

The interplay between neurothis compound, iron, and cellular stress pathways is complex. The following diagram illustrates the key relationships in the context of Parkinson's disease pathogenesis.

Conclusion and Future Directions

The accumulation of iron in the substantia nigra and its interaction with neurothis compound are critical factors in the pathogenesis of Parkinson's disease. While neurothis compound serves a protective role under normal physiological conditions, its saturation with iron in a pathological state can trigger a self-perpetuating cycle of oxidative stress, neuroinflammation, and neuronal death. The quantitative data and experimental protocols presented in this guide highlight the significant progress made in understanding this complex relationship.

Future research should focus on:

-

Longitudinal Studies: Utilizing advanced imaging techniques like NM-MRI and QSM to track the temporal changes in neurothis compound and iron from the prodromal to the advanced stages of PD.

-

Therapeutic Interventions: Developing and testing novel therapeutic strategies that target the neurothis compound-iron axis, such as iron chelators with high brain permeability and specificity.

-

Biomarker Development: Refining and validating imaging and biochemical markers related to neurothis compound and iron for the early diagnosis and monitoring of disease progression.

A deeper understanding of the nexus between neurothis compound and iron will undoubtedly pave the way for the development of more effective, disease-modifying therapies for Parkinson's disease.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. High-resolution mapping of substantia nigra in Parkinson’s disease using 7 tesla magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of EPR spectroscopy in qualitative and quantitative examinations of paramagnetic centers in this compound [annales.sum.edu.pl]

- 4. neurology.org [neurology.org]

- 5. Frontiers | Regional High Iron in the Substantia Nigra Differentiates Parkinson’s Disease Patients From Healthy Controls [frontiersin.org]

- 6. Regional High Iron in the Substantia Nigra Differentiates Parkinson’s Disease Patients From Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of nigral iron accumulation in Parkinson’s disease: from diagnosis to late stage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absolute quantification of neurothis compound in formalin-fixed human brains using absorbance spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurothis compound‐MRI to Quantify and Track Nigral Depigmentation in Parkinson's Disease: A Multicenter Longitudinal Study Using Template‐Based Standardized Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurothis compound magnetic resonance imaging of substantia nigra and locus coeruleus in Parkinson’s disease with freezing of gait - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajnr.org [ajnr.org]

- 13. clinicaldiagnotics.com [clinicaldiagnotics.com]

- 14. Perls Prussian blue - Wikipedia [en.wikipedia.org]

- 15. The application of laser microprobe mass analysis to the study of biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The laser microprobe mass analyzer (LAMMA): a new instrument for biomedical microprobe analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. azolifesciences.com [azolifesciences.com]

- 18. Towards Characterization of Skin Melanoma in the Clinic by Electron Paramagnetic Resonance (EPR) Spectroscopy and Imaging of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]

- 20. Proton microprobe and particle induced X-ray emission (PIXE) analysis for studies of pathological brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Melanin in Thermoregulation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, a ubiquitous pigment in the animal kingdom, plays a crucial role in a variety of physiological processes, including photoprotection, camouflage, and, significantly, thermoregulation. This technical guide provides an in-depth exploration of the function of this compound in maintaining thermal homeostasis across diverse species. It synthesizes current research on the "Thermal Melanism Hypothesis," which posits that darker pigmentation confers a thermoregulatory advantage in cooler environments by increasing the absorption of solar radiation. This guide details the distinct roles of euthis compound and pheothis compound, presents comparative quantitative data on their thermoregulatory effects, and outlines key experimental methodologies for their study. Furthermore, it elucidates the critical signaling pathways governing this compound production in response to thermal stimuli, offering a valuable resource for researchers in thermal biology, comparative physiology, and pharmacology.

Introduction

The ability to regulate body temperature is fundamental to an organism's survival, influencing everything from metabolic efficiency to geographical distribution. This compound pigments, primarily categorized into the brown/black euthis compound and the red/yellow pheothis compound, are key determinants of an animal's coloration and have been a focal point of research into the mechanisms of thermoregulation. The "Thermal Melanism Hypothesis" has served as a foundational concept, particularly in the study of ectotherms, suggesting that increased this compound concentration enhances heat absorption from solar radiation, thereby providing a fitness advantage in cooler climates.[1] This guide will delve into the quantitative evidence supporting this hypothesis across various taxa, explore the underlying molecular pathways, and provide detailed experimental protocols for future research in this field.

The Chemistry and Function of Melanins in Thermoregulation

This compound's role in thermoregulation is intrinsically linked to its light-absorbing properties. Euthis compound, with its dark coloration, is a more efficient absorber of a broad spectrum of light, including ultraviolet (UV) and visible light, which it converts into heat.[2] Pheothis compound, being lighter in color, is less efficient at absorbing light and may even play a role in reflecting certain wavelengths. The differential expression of these two this compound types, therefore, has significant implications for an animal's ability to manage its thermal energy budget.

Euthis compound and Heat Absorption

Darkly pigmented animals with a high concentration of euthis compound can heat up more rapidly and maintain higher body temperatures in environments with ample solar radiation. This is particularly advantageous for ectotherms, such as reptiles and insects, which rely on external heat sources to regulate their body temperature.[1]

Pheothis compound and Thermal Reflectance